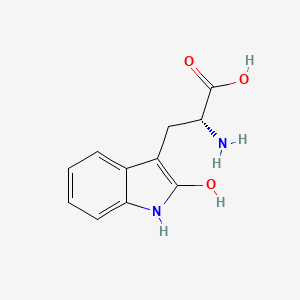

2-Hydroxy-D-tryptophan

Description

Contextualization of 2-Hydroxy-D-tryptophan within Non-Proteinogenic Amino Acid Chemistry

This compound is classified as a non-proteinogenic amino acid. This means that unlike the 20 standard amino acids encoded by the universal genetic code, it is not incorporated into proteins during the process of translation. wikipedia.orgomicsonline.org Non-proteinogenic amino acids are a diverse group of molecules that are not directly synthesized by standard cellular machinery for protein synthesis. wikipedia.org They often arise from post-translational modifications of proteinogenic amino acids or are synthesized through distinct metabolic pathways. omicsonline.org

The defining characteristic of this compound is the presence of a hydroxyl group (-OH) at the second position of the indole (B1671886) ring of the D-enantiomer of tryptophan. nih.gov This seemingly minor modification significantly alters its chemical properties and biological roles compared to its proteinogenic counterpart, L-tryptophan. frontiersin.org While L-tryptophan is an essential amino acid for humans, serving as a precursor for the synthesis of proteins, serotonin (B10506), and melatonin (B1676174), the functions of D-tryptophan and its derivatives are less understood but are gaining increasing research interest. acs.orgwikipedia.orgnih.gov D-amino acids, once thought to be biologically insignificant in higher organisms, are now recognized for their unique physiological properties and roles in various fields, including biochemistry and pharmacology. frontiersin.org

This compound belongs to the broader class of organic compounds known as indolyl carboxylic acids and their derivatives, which are characterized by a carboxylic acid chain linked to an indole ring. drugbank.com Its optically active L-form, 2-hydroxy-L-tryptophan, is also a non-proteinogenic amino acid. nih.gov The study of such non-proteinogenic amino acids is crucial for understanding the full spectrum of amino acid metabolism and function beyond their role as protein building blocks. springernature.com

Historical Perspectives and Early Inquiries into Tryptophan Derivatives

The journey into understanding tryptophan and its derivatives began with the discovery of L-tryptophan itself in 1901 by British biochemists Frederick Gowland Hopkins and Sydney W. Cole. acs.orgnih.gov The first laboratory synthesis of tryptophan was achieved by Alexander Ellinger in 1906. acs.org Early research on tryptophan metabolism primarily focused on its role as a precursor for vital biomolecules. For instance, the enzymatic hydroxylation of tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP), the rate-limiting step in serotonin synthesis, was a significant area of investigation. nih.govwikipedia.orgscilit.com

The exploration of tryptophan derivatives expanded over time, driven by the desire to understand their diverse biological activities. researchgate.netmdpi.com Researchers developed various analytical methods, such as high-performance liquid chromatography (HPLC), to separate and identify tryptophan and its metabolites in biological samples. springernature.comescholarship.org These methods were instrumental in studying the kynurenine (B1673888) pathway, another major route of tryptophan catabolism. wikipedia.orgnih.gov

While much of the early focus was on L-tryptophan and its metabolites like 5-HTP, the study of other hydroxylated and modified tryptophan derivatives, including those with different stereochemistry like D-tryptophan, began to emerge. frontiersin.org The synthesis of conformationally constrained tryptophan and tyrosine derivatives was undertaken to investigate structure-activity relationships in peptides. lsu.edu The synthesis of N-hydroxytryptophan derivatives for creating natural products containing oxidized dioxopiperazines further illustrates the evolving interest in modified tryptophan structures. acs.org These historical inquiries laid the groundwork for the more recent and specific investigations into compounds like this compound.

Current Research Landscape and Gaps in this compound Knowledge

The current research landscape for tryptophan derivatives is broad, with significant attention on pathways like serotonin and kynurenine synthesis and their implications in various diseases. mdpi.com The enzymatic hydroxylation of tryptophan remains a key area of study, with enzymes like tryptophan hydroxylase (TrpH) being extensively characterized. nih.gov TrpH, a non-heme iron-dependent monooxygenase, catalyzes the insertion of an oxygen atom onto the aromatic ring of tryptophan. nih.gov While TrpH primarily produces 5-hydroxytryptophan, the potential for hydroxylation at other positions of the indole ring by different enzymes exists. nih.govplos.org

Despite the extensive research on tryptophan and its more common derivatives, there is a significant gap in the scientific literature concerning this compound specifically. While its existence is documented in chemical databases, detailed studies on its synthesis, natural occurrence, biological function, and metabolic fate are scarce. nih.gov

Current research on tryptophan derivatives often involves advanced analytical techniques like UPLC-PDA-FD and LC-MS/MS for their detection and quantification in various matrices, including fermented foods and biological fluids. researchgate.netnih.gov These methods could be applied to investigate the presence and potential roles of this compound.

The synthesis of non-proteinogenic amino acids, including tryptophan derivatives, is an active area of research, often employing photo-mediated C-H functionalization. mdpi.com Such synthetic methodologies could be pivotal in producing this compound for further study.

A major gap is the lack of information on the specific enzymes that might produce this compound. While enzymes that hydroxylate tryptophan at the 5-position (tryptophan 5-hydroxylase) and the β-carbon (cytochrome P450-dependent hydroxylase) have been identified, the enzymatic machinery for 2-hydroxylation of the D-enantiomer is not well-defined. wikipedia.orgplos.org

Furthermore, the biological significance of D-tryptophan and its metabolites is an emerging field. frontiersin.org Research has shown that D-tryptophan can be metabolized in the body, but the specific pathways and the functions of its derivatives, including a hypothetical 2-hydroxy form, are largely unknown. frontiersin.org The potential interaction of such compounds with biological systems, including their role as bacterial metabolites, presents an open area for investigation. frontiersin.org

Interactive Data Table: Properties of Tryptophan and its Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Biological Role |

| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | Proteinogenic amino acid, precursor to serotonin and melatonin acs.orgwikipedia.org |

| D-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | Non-proteinogenic amino acid, physiological properties under investigation frontiersin.org |

| 5-Hydroxytryptophan (5-HTP) | C₁₁H₁₂N₂O₃ | 220.23 | Intermediate in serotonin synthesis wikipedia.orgnih.gov |

| 2-Hydroxy-L-tryptophan | C₁₁H₁₂N₂O₃ | 220.22 | Non-proteinogenic amino acid nih.gov |

| This compound | C₁₁H₁₂N₂O₃ | 220.22 | Non-proteinogenic amino acid, biological role largely unknown nih.gov |

| Kynurenine | C₁₀H₁₂N₂O₃ | 208.21 | Metabolite of the kynurenine pathway wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)/t8-/m1/s1 |

InChI Key |

VAUYGGXCASQWHK-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of 2 Hydroxy D Tryptophan

Biosynthetic Origins and Precursor Analysis

The biosynthesis of modified amino acids involves specific enzymatic pathways that introduce chemical diversity. The formation of a hydroxyl group at the C2 position of the indole (B1671886) ring of D-tryptophan would necessitate a specific hydroxylase enzyme. Currently, no such enzyme, nor a corresponding biosynthetic pathway leading to 2-Hydroxy-D-tryptophan, has been described in the scientific literature. Consequently, precursor analysis for this compound remains entirely speculative.

Chemodiversity of Hydroxylated Tryptophan Analogues

The chemodiversity of hydroxylated tryptophan analogues in nature is considerable. The most well-known and studied are the various positional isomers of hydroxytryptophan, such as 5-hydroxytryptophan (B29612), which is a key precursor in the biosynthesis of the neurotransmitter serotonin (B10506). Other hydroxylated forms, including 4-, 6-, and 7-hydroxytryptophan, have also been identified from various natural sources. These compounds exhibit a range of biological activities and are synthesized by specific tryptophan hydroxylases.

The table below provides a comparative overview of some known hydroxylated tryptophan analogues, highlighting the lack of data for this compound.

| Compound Name | Position of Hydroxylation | Known Natural Sources |

| 5-Hydroxy-L-tryptophan | 5 | Plants (Griffonia simplicifolia), Fungi, Animals |

| 4-Hydroxy-L-tryptophan | 4 | Bacteria, Fungi |

| 6-Hydroxy-L-tryptophan | 6 | Bacteria |

| 7-Hydroxy-L-tryptophan | 7 | Bacteria |

| This compound | 2 | Not reported in scientific literature |

Enzymatic and Biosynthetic Pathways of 2 Hydroxy D Tryptophan

Enzymology of Stereoselective Tryptophan Hydroxylation

Hydroxylation of tryptophan is a critical reaction in various metabolic pathways. This process is catalyzed by a class of enzymes known as hydroxylases, which introduce a hydroxyl group (-OH) onto the aromatic indole (B1671886) ring of tryptophan.

The primary enzymes responsible for tryptophan hydroxylation in humans are Tryptophan Hydroxylase 1 (TPH1) and Tryptophan Hydroxylase 2 (TPH2). frontiersin.orgnih.gov These enzymes are pivotal as they catalyze the rate-limiting step in the biosynthesis of the neurotransmitter serotonin (B10506). nih.govwikipedia.org It is important to note that TPH1 and TPH2 specifically catalyze hydroxylation at the 5-position of the indole ring to produce 5-Hydroxytryptophan (B29612). wikipedia.orgnih.gov

TPH1 is predominantly found in peripheral tissues and the pineal gland, while TPH2 is the primary isoform expressed in the central nervous system. frontiersin.orgnih.gov Both are members of the pterin-dependent aromatic amino acid hydroxylase (AAAH) family and share significant sequence identity. nih.gov While these enzymes provide a model for tryptophan hydroxylation, specific hydroxylases that act on the 2-position for the synthesis of 2-Hydroxy-D-tryptophan are not as well-characterized.

| Property | Tryptophan Hydroxylase 1 (TPH1) | Tryptophan Hydroxylase 2 (TPH2) |

| Primary Location | Peripheral tissues, Pineal gland | Central Nervous System (Brain Stem Raphe Nuclei) frontiersin.orgnih.gov |

| Primary Function | Rate-limiting enzyme in peripheral serotonin synthesis nih.gov | Rate-limiting enzyme in neuronal serotonin synthesis frontiersin.orgnih.gov |

| Enzyme Family | Pterin-dependent Aromatic Amino Acid Hydroxylases (AAAHs) nih.gov | Pterin-dependent Aromatic Amino Acid Hydroxylases (AAAHs) nih.gov |

| Human Chromosome | 11 nih.gov | 12 nih.gov |

This table provides a summary of the characteristics of the well-studied Tryptophan Hydroxylase isoforms, TPH1 and TPH2.

Cytochrome P450 (CYP) monooxygenases are a large and diverse superfamily of enzymes known for their role in metabolizing a wide array of compounds through oxidative reactions, including hydroxylation. nih.govnih.gov Several CYP enzymes are capable of oxidizing the indole ring of tryptophan and its derivatives. For instance, human CYP2A6, CYP2C19, and CYP2E1 can metabolize indole, a product of tryptophan catabolism by gut bacteria, into indoxyl (3-hydroxyindole). researchgate.net

In plants, CYP enzymes are involved in the biosynthesis of various defense compounds and phytohormones derived from tryptophan. nih.gov For example, CYP79B2 and CYP79B3 catalyze the N-hydroxylation of tryptophan to form indole-3-acetaldoxime. nih.gov These examples highlight the capability of CYP enzymes to perform regio- and stereospecific oxidations on the indole ring, suggesting they represent a potential class of enzymes that could be involved in 2-position hydroxylation. nih.gov

| Enzyme | Organism/System | Function in Indole Metabolism |

| CYP2A6, CYP2C19, CYP2E1 | Humans | Oxidation of indole to indoxyl (3-hydroxyindole) researchgate.net |

| CYP79B2, CYP79B3 | Plants | N-hydroxylation of tryptophan to indole-3-acetaldoxime nih.gov |

| CYP83B1 | Plants | Formation of indole-3-acetaldoxime N-oxide nih.gov |

This table outlines the roles of specific Cytochrome P450 enzymes in the metabolism and modification of the indole ring.

The catalytic mechanism of pterin-dependent aromatic amino acid hydroxylases, such as TPH1 and TPH2, is well-established. These enzymes require molecular oxygen (O₂), a catalytic non-heme iron (Fe²⁺) atom in the active site, and the cofactor tetrahydrobiopterin (B1682763) (BH₄). nih.govnih.gov The reaction proceeds with the iron atom activating molecular oxygen, while BH₄ provides the necessary reducing equivalents. wikipedia.org This process facilitates the electrophilic attack on the indole ring, leading to the addition of a hydroxyl group. wikipedia.org The formation of 5-hydroxytryptophan by TPH involves an "NIH shift," a chemical rearrangement where a hydrogen atom moves from the C5 position to the C4 position to restore the ring's aromaticity after hydroxylation. researchgate.net

Cytochrome P450 enzymes also utilize a complex catalytic cycle involving a heme-iron center. The cycle requires electrons, typically supplied by NADPH through a reductase partner protein, to activate molecular oxygen for substrate hydroxylation. researchgate.net

Stereochemical Control in D-Amino Acid Biosynthesis

While L-amino acids are the standard building blocks for protein synthesis in most organisms, D-amino acids play crucial roles in various biological processes, particularly in bacterial cell walls and as signaling molecules. nih.govwikipedia.org The formation of the D-stereoisomer of an amino acid is a tightly controlled enzymatic process.

There are two primary biosynthetic routes for the formation of D-amino acids in nature. tandfonline.com

Post-translational Epimerization: In this mechanism, a peptide is first synthesized using only L-amino acids. Subsequently, specific enzymes called epimerases act on an L-amino acid residue within the peptide chain, converting it to its D-enantiomer. This process is common in both prokaryotic and eukaryotic organisms. tandfonline.comresearchgate.net

Direct Incorporation of Free D-Amino Acids: This pathway is characteristic of prokaryotes and involves large enzyme complexes known as nonribosomal peptide synthetases (NRPSs). tandfonline.com NRPSs can directly recognize and incorporate free D-amino acids into a growing peptide chain. The required free D-amino acids are typically produced from their L-counterparts by racemase enzymes.

The production and metabolism of D-amino acids are governed by specific enzyme systems that ensure stereochemical control.

Amino Acid Racemases: These enzymes catalyze the interconversion between L- and D-enantiomers of an amino acid. wikipedia.org Racemases can be highly specific for a single amino acid or have broad substrate specificity, allowing them to produce a variety of D-amino acids from available L-amino acids. nih.gov Most racemases require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the reaction. wikipedia.orgresearchgate.net

D-Amino Acid Oxidases (DAAO): These are FAD-dependent enzymes that catalyze the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. nih.gov This action is a key catabolic pathway for D-amino acids. D-tryptophan is a known substrate for DAAO, which metabolizes it to indole-3-pyruvic acid. nih.gov This α-keto acid can then be transaminated to form L-tryptophan, providing a pathway to convert D-tryptophan back to its L-form. nih.gov

| Enzyme Class | Function | Cofactor(s) | Relevance to D-Tryptophan |

| Amino Acid Racemases | Catalyze the interconversion of L- and D-amino acids (L-Trp ⇌ D-Trp) wikipedia.org | Typically Pyridoxal 5'-phosphate (PLP) researchgate.net | Production of free D-tryptophan from L-tryptophan for biosynthetic pathways. |

| D-Amino Acid Oxidase (DAAO) | Catalyzes the oxidative deamination of D-amino acids nih.gov | Flavin adenine dinucleotide (FAD) nih.gov | Catabolizes D-tryptophan to indole-3-pyruvic acid. nih.gov |

This table summarizes the key enzyme systems involved in the biosynthesis and catabolism of D-amino acids, including D-tryptophan.

Integration within Broader Tryptophan Metabolic Networks

The biosynthesis of any tryptophan derivative is fundamentally linked to the primary metabolic pathways that produce the core L-tryptophan molecule. The formation of this compound would require a diversion of intermediates from these central networks.

Shikimate Pathway Precursors and Flux Analysis

The ultimate precursor for all aromatic amino acids in bacteria, fungi, and plants is chorismate, the final product of the seven-step shikimate pathway. nih.gov This pathway serves as a critical metabolic hub, directing significant carbon flow from central metabolism into aromatic compound synthesis.

The entry point into the shikimate pathway is the condensation of phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway, a reaction catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase. nih.gov The total flux of carbon into this pathway is tightly regulated. In many microorganisms, DAHP synthase activity is controlled by feedback inhibition from the downstream aromatic amino acids: L-tryptophan, L-phenylalanine, and L-tyrosine. nih.gov Therefore, the availability of the foundational tryptophan skeleton for any subsequent modification into this compound is governed by the metabolic state of the cell and the regulatory dynamics at the very beginning of this pathway.

| Precursor | Originating Pathway | Key Enzyme |

| Phosphoenolpyruvate (PEP) | Glycolysis | DAHP Synthase |

| Erythrose 4-phosphate (E4P) | Pentose Phosphate Pathway | DAHP Synthase |

| Chorismate | Shikimate Pathway | Chorismate Synthase |

A table summarizing the primary precursors for tryptophan biosynthesis.

Branching Points and Competing Pathways

Chorismate represents a major metabolic branch point. The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate, committing the molecule to the L-tryptophan branch. nih.gov Competing with this are the pathways leading to L-phenylalanine and L-tyrosine, which also use chorismate as a substrate. nih.gov

Assuming L-tryptophan is the direct precursor to this compound, its formation would constitute a branch off the main L-tryptophan pool. The primary competing pathways would then be the major catabolic and anabolic routes for L-tryptophan itself:

Protein Synthesis: The incorporation of L-tryptophan into polypeptides.

Kynurenine (B1673888) Pathway: A major catabolic route in many organisms that begins with the oxidation of L-tryptophan by enzymes like tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). youtube.com

Serotonin Pathway: Initiated by tryptophan 5-hydroxylase (TPH), which hydroxylates L-tryptophan at the C5 position of the indole ring to produce 5-hydroxytryptophan. nih.gov

Indole Derivatives Pathway: Direct conversion by enzymes like tryptophanase into indole, pyruvate, and ammonia.

The synthesis of this compound would need to successfully compete for the available L-tryptophan substrate against these established and high-flux pathways.

Genetic Determinants and Gene Cluster Analysis

The enzymatic steps required to convert L-tryptophan into this compound—specifically, hydroxylation at the C2 position and inversion of the stereochemistry at the alpha-carbon—would be encoded by specific genes. In microorganisms, genes for specialized metabolic pathways are often co-located on the chromosome in a biosynthetic gene cluster (BGC). nih.gov While no specific BGC for free this compound has been identified, analysis of BGCs for other tryptophan-derived natural products provides a blueprint for what such a cluster might contain. nih.gov

Identification and Cloning of Biosynthetic Genes

A hypothetical BGC for this compound would be expected to contain genes encoding, at minimum, a hydroxylase and an enzyme capable of stereochemical inversion. The identification of such a cluster would likely rely on genome mining approaches, searching sequenced microbial genomes for clusters containing genes homologous to known enzyme families.

Putative Tryptophan 2-Hydroxylase Gene: This would be a primary target. It would likely be a monooxygenase, possibly a flavin-dependent enzyme or a cytochrome P450, capable of acting on the electron-rich C2 position of the indole ring.

Putative Racemase/Epimerase Gene: A gene responsible for converting the L-amino acid to a D-amino acid.

Once identified, these genes would be cloned into a suitable expression host, such as E. coli or a yeast strain, for functional characterization.

Functional Characterization of Gene Products

Functional characterization would involve expressing the cloned genes and assaying the resulting purified enzymes for their specific catalytic activities.

| Hypothetical Enzyme | Function | Required Cofactors (Probable) | Notes |

| Tryptophan 2-Hydroxylase | Catalyzes the addition of a hydroxyl group to the C2 position of the tryptophan indole ring. | O₂, NAD(P)H, Flavin or Heme | This is distinct from the well-characterized Tryptophan 5-Hydroxylase (TPH) which acts at the C5 position. wikipedia.org |

| Tryptophan Racemase | Catalyzes the stereochemical inversion of L-tryptophan to D-tryptophan. | Pyridoxal 5'-phosphate (PLP) | Alternatively, this step could be accomplished by a two-enzyme system involving an L-amino acid deaminase and a D-aminotransferase. nih.gov |

A table outlining the hypothetical enzymes and their functions required for the biosynthesis of this compound from L-tryptophan.

The precise order of these reactions would need to be determined. It is possible that hydroxylation precedes stereoinversion, or vice versa. Enzymatic assays using L-tryptophan, D-tryptophan, and 2-Hydroxy-L-tryptophan as potential substrates would clarify the reaction sequence.

Regulation of Gene Expression in Producing Organisms

The expression of a specialized metabolic BGC is typically under tight regulatory control to ensure it is produced only when needed, preventing the wasteful diversion of primary metabolites. While no specific regulatory scheme for this compound is known, it would likely be governed by mechanisms common to other secondary metabolite pathways.

This could include:

Transcriptional Activators/Repressors: The BGC may contain one or more regulatory genes whose protein products bind to promoter regions to control transcription of the biosynthetic genes.

Substrate Induction: The presence of L-tryptophan might induce the expression of the BGC, ensuring the pathway is active only when its precursor is available.

Feedback Regulation: The final product, this compound, could potentially inhibit the activity of the first enzyme in its specific branch pathway (the putative hydroxylase or racemase) to prevent over-accumulation. This is analogous to the feedback inhibition seen in the primary shikimate pathway.

Chemical Synthesis and Derivatization Methodologies for 2 Hydroxy D Tryptophan

Total Chemical Synthesis Strategies

Total chemical synthesis provides robust and versatile platforms for constructing the 2-Hydroxy-D-tryptophan molecule from basic precursors. These methods focus on establishing the correct stereochemistry of the amino acid backbone and then introducing the hydroxyl group at the desired position on the indole (B1671886) nucleus.

The foundation for synthesizing this compound often lies in established methods for the asymmetric synthesis of D-tryptophan and its derivatives. A common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent with an indole-containing electrophile. This approach allows for the direct formation of the carbon skeleton with a high degree of stereocontrol.

Another powerful method is the enantioselective hydrogenation of dehydroamino acid precursors. This involves creating an achiral dehydrotryptophan derivative and then using a chiral catalyst to hydrogenate the double bond, which stereoselectively forms the D-amino acid center. Furthermore, methods like the asymmetric Strecker synthesis, which involves the addition of cyanide and ammonia (B1221849) to an aldehyde followed by hydrolysis, can also be adapted to produce the desired D-amino acid core.

Achieving the desired D-configuration relies heavily on the use of chiral auxiliaries or catalysts. Chiral auxiliaries are chemical compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction.

One of the most effective methods utilizes Schöllkopf's chiral auxiliary, a bis-lactim ether derived from the cyclic dipeptide of D-valine and glycine. The auxiliary is first metallated and then alkylated with a suitable indole derivative, such as 3-bromomethylindole. The steric hindrance provided by the auxiliary directs the incoming electrophile to the opposite face, leading to high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, which can be recovered, to release the desired D-tryptophan derivative methyl ester.

Phase-transfer catalysis is another prominent strategy. Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, can be used to facilitate the alkylation of glycine imine derivatives. These catalysts create a chiral environment around the reacting anion, enabling enantioselective bond formation.

| Method | Key Reagent/Catalyst | General Principle | Stereocontrol |

|---|---|---|---|

| Chiral Auxiliary Alkylation | Schöllkopf Auxiliary (bis-lactim ether) | Diastereoselective alkylation of a chiral glycine enolate equivalent. | High diastereoselectivity directed by the steric bulk of the auxiliary. |

| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid-derived quaternary ammonium salts | Enantioselective alkylation of a glycine-benzophenone imine. | Formation of a chiral ion pair guides the enantioselective reaction pathway. |

| Enantioselective Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with DuanPhos ligand) | Hydrogenation of a prochiral dehydroamino acid precursor. | The chiral ligand coordinates to the metal, creating a chiral catalytic site that directs hydrogenation to one face of the double bond. |

The introduction of a hydroxyl group at the C2-position of the tryptophan indole ring is a critical and challenging step, as the indole nucleus is typically more reactive at the C3-position. Direct hydroxylation is often difficult and lacks regioselectivity. The most effective chemical method involves the oxidation of the D-tryptophan precursor to its corresponding oxindolylalanine derivative. Oxindolylalanine is the stable keto-tautomer of 2-hydroxytryptophan.

A well-established method for this transformation is the use of a mixture of dimethyl sulfoxide (B87167) (DMSO) and concentrated hydrochloric acid (HCl) in an acetic acid solution. nih.gov This reagent system selectively oxidizes the C2-position of the indole ring in tryptophan and tryptophan-containing peptides, yielding the desired oxindolylalanine structure in high yields. nih.gov This oxidation can be performed on the fully formed D-tryptophan molecule or on peptides containing a D-tryptophan residue. nih.gov Other sulfoxides, such as methionine sulfoxide, can also be used in conjunction with HCl to achieve this selective oxidation. nih.gov

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. These routes are particularly powerful for establishing chirality, either through kinetic resolution of a racemic mixture or through stereoselective enzymatic reactions.

For the synthesis of this compound, a common chemo-enzymatic approach involves the chemical synthesis of a racemic mixture of N-acetyl-2-hydroxytryptophan, followed by enzymatic resolution. This process leverages the high enantioselectivity of certain enzymes to separate the D- and L-enantiomers.

Acylase enzymes, such as porcine kidney acylase or D-aminoacylase, are frequently used for this purpose. researchgate.net In a typical resolution process, the racemic N-acetyl-2-hydroxytryptophan is exposed to an L-aminoacylase. The enzyme selectively catalyzes the deacetylation of the L-enantiomer to L-2-hydroxytryptophan, leaving the N-acetyl-D-2-hydroxytryptophan unchanged. researchgate.net The resulting mixture of the free L-amino acid and the acetylated D-amino acid can then be easily separated based on their different chemical and physical properties (e.g., solubility or charge). Subsequent chemical hydrolysis of the N-acetyl group yields the final this compound product. This method is highly effective for producing enantiomerically pure D-amino acids. nih.gov

| Enzyme Class | Example | Application | Principle of Action |

|---|---|---|---|

| Acylase | Porcine Kidney Acylase (L-aminoacylase) | Kinetic resolution of racemic N-acetyl amino acids. | Selectively hydrolyzes the N-acyl group from the L-enantiomer, allowing separation from the unreacted D-enantiomer. researchgate.net |

| Tryptophan Synthase (TrpS) | TrpS from Salmonella enterica | Synthesis of L-tryptophan derivatives from indole and serine. | Catalyzes the condensation of indole with L-serine. Can be coupled with other enzymes for stereoinversion to the D-form. nih.gov |

| L-amino acid deaminase (LAAD) | LAAD from Proteus myxofaciens | Stereoinversion cascades. | Oxidatively deaminates an L-amino acid to its corresponding α-keto acid, which can then be reaminated to the D-amino acid by an aminotransferase. nih.gov |

| Aminotransferase (ATA) | Engineered ATA variants | Stereoselective amination of α-keto acids. | Transfers an amino group from a donor molecule to an α-keto acid to form a D-amino acid with high enantiomeric excess. nih.gov |

A potential tandem process for this compound could begin with the chemical synthesis of racemic tryptophan. This could be followed by chemical N-acetylation and subsequent C2-oxidation using the DMSO/HCl method to produce racemic N-acetyl-2-hydroxytryptophan. Without isolation, the reaction mixture's pH and solvent could be adjusted to be compatible with an L-aminoacylase, which is then added directly. The enzyme would then perform the in-situ resolution by deacetylating the L-enantiomer. This creates a streamlined process where the initial racemic starting material is converted into a readily separable mixture of L-2-hydroxytryptophan and the desired N-acetyl-D-2-hydroxytryptophan in a single reaction vessel. Such integrated processes represent a highly efficient and sustainable strategy for producing complex, enantiomerically pure molecules. nih.gov

Synthesis of this compound Analogues and Probes

The development of analogues and probes derived from this compound is crucial for exploring its biological roles, metabolic pathways, and potential as a diagnostic or therapeutic agent. Methodologies for creating these specialized molecules often involve sophisticated techniques such as isotope labeling to trace their fate in biological systems and rational design to create structures with specific functions. These approaches allow researchers to investigate enzymatic mechanisms and design molecules with enhanced properties for specific applications, such as tumor imaging. nih.govrsc.org

Isotope Labeling for Mechanistic and Tracer Studies

Isotope labeling is a powerful technique used to track the metabolism of molecules in vivo and to elucidate complex biochemical pathways at the molecular level. imperfectpharmacy.in By replacing specific atoms in the this compound structure with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the compound's journey and transformation within an organism. This approach has been widely applied to tryptophan and its derivatives to study their roles as precursors in various metabolic pathways. acs.orgnih.gov

Radioactive Isotopes for PET Imaging: Radiolabeled analogues are particularly valuable as tracers in Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in oncology. nih.gov For instance, analogues of 5-hydroxy-tryptophan have been labeled with fluorine-18 (B77423) (¹⁸F) to develop PET radiotracers for tumor imaging. nih.gov These ¹⁸F-labeled compounds, such as 5-hydroxy-2-[¹⁸F]fluoroalkyl-tryptophan analogues, are designed to be taken up by cancer cells, allowing for their visualization. nih.gov The synthesis of these tracers involves multi-step approaches to create a precursor molecule that can then be radiolabeled, achieving good radiochemical yields and high specific activities. nih.gov Similar strategies can be applied to this compound to create novel PET agents. The introduction of ¹⁸F directly onto the tryptophan aromatic ring has been demonstrated, providing a pathway for creating such tracers. thno.org

Stable Isotopes for Mechanistic Studies: Stable isotopes, such as nitrogen-15 (B135050) (¹⁵N), are employed to investigate biosynthetic pathways without the use of radioactivity. nih.gov For example, ¹⁵N-indole-labeled tryptophan isomers have been used to study the biosynthesis of indole-3-acetic acid (IAA) in plants, demonstrating that L-tryptophan is a more direct precursor than the D-isomer. nih.govosti.gov Such studies require feeding organisms with the labeled compound and then using techniques like mass spectrometry to detect the incorporation of the isotope into downstream metabolites. nih.gov These methods provide detailed insights into enzymatic reactions and metabolic fluxes, and could be used to determine the metabolic fate of this compound. nih.gov

Table 1: Isotopes Used in Tryptophan Analogue Studies

| Isotope | Type | Application | Research Focus |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | Radioactive | PET Imaging Tracers | Tumor visualization and diagnostics. nih.govthno.org |

| Carbon-11 (¹¹C) | Radioactive | PET Imaging Tracers | Imaging of neuroendocrine tumors. nih.gov |

| Nitrogen-15 (¹⁵N) | Stable | Mechanistic Studies | Tracing biosynthetic pathways (e.g., indole-3-acetic acid). nih.govosti.gov |

| Deuterium (²H) | Stable | Mechanistic Studies | Investigating enzyme mechanisms and reaction kinetics. |

| Carbon-13 (¹³C) | Stable | Metabolic Flux Analysis | Quantifying the flow of metabolites through a pathway. |

Rational Design of Modified Structures

Rational design involves modifying a molecule's structure based on a detailed understanding of its biological target, such as an enzyme or receptor, to achieve a desired function. taylorandfrancis.com This strategy is employed to create tryptophan analogues that can act as mechanistic probes, enzyme inhibitors, or agents with improved biological activity. rsc.orgnih.gov Success in rational design depends on reliable information about the target's structure, function, and mechanism of action. taylorandfrancis.com

The goal of rational design in the context of this compound could be to develop probes that can intercept intermediates in a metabolic pathway or to create more potent and selective inhibitors of a specific enzyme. rsc.org For example, analogues of tryptophan have been designed to study the activity of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor-mediated immune suppression. rsc.org By modifying the tryptophan structure, researchers can create compounds that bind to the enzyme, allowing for the study of its catalytic cycle. rsc.org

Another application is in the development of antimicrobial peptides, where the inclusion of tryptophan residues is rationally guided by structural studies to enhance activity and specificity. nih.gov Structural analysis, such as two-dimensional NMR, can reveal how a peptide interacts with membranes, guiding the design of more potent analogues. nih.gov

Specific modifications to the tryptophan scaffold can include:

Alkylation or Fluoroalkylation: Adding alkyl or fluoroalkyl groups can alter the molecule's hydrophobicity and electronic properties, potentially improving its uptake into target cells or its interaction with an enzyme. nih.gov

Methylation: Introducing a methyl group, for instance at the α-position, has been a strategy to inhibit enzymes like IDO1. thno.org

Hydroxylation: The position of the hydroxyl group on the indole ring is critical. While this article focuses on the 2-hydroxy position, other isomers like 5-hydroxytryptophan (B29612) are precursors to the neurotransmitter serotonin (B10506). nih.govnih.gov Designing analogues based on the 2-hydroxy structure could probe enzymes that specifically recognize this isomer.

The design of these modified structures often leverages computational modeling and detailed structural information from techniques like X-ray crystallography to predict how changes will affect the molecule's interaction with its biological target. taylorandfrancis.com

Table 2: Examples of Rationally Designed Tryptophan Analogues

| Analogue/Probe | Structural Modification | Rationale for Design | Target/Application |

|---|---|---|---|

| 5-Hydroxy-2-[¹⁸F]fluoroalkyl-tryptophan | Addition of a fluoroalkyl group at the 2-position and a hydroxyl at the 5-position. | To create a mechanism-based PET tracer for tumor imaging. nih.gov | Aromatic amino acid decarboxylase (AADC) / Tumor Imaging. nih.gov |

| 5-[¹⁸F]Fluoro-α-methyl Tryptophan | Introduction of ¹⁸F at the 5-position and a methyl group at the α-carbon. | To develop a PET agent for imaging IDO1 expression. thno.org | Indoleamine 2,3-dioxygenase 1 (IDO1). thno.org |

| Hydroxyl-containing analogue probe 2 | Modification of the amino acid side chain to include a hydroxyl group. | To act as a mechanistic probe to study the stepwise oxygen insertion by tryptophan dioxygenase. utsa.edu | Tryptophan 2,3-dioxygenase (TDO). utsa.edu |

| Various Tryptophan Analogues | Modifications to the indole ring. | To intercept putative intermediates in the metabolism of tryptophan by IDO1 and act as tool compounds. rsc.org | Indoleamine-2,3-dioxygenase 1 (IDO1). rsc.org |

Analytical Characterization and Detection Techniques for 2 Hydroxy D Tryptophan

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of 2-Hydroxy-D-tryptophan, enabling its separation from complex matrices and from its other isomers. The choice of chromatographic method is dictated by the analytical goal, whether it be routine quantification, assessment of enantiomeric purity, or initial isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tryptophan and its metabolites. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector to achieve the desired separation and sensitivity.

A typical RP-HPLC method for the analysis of hydroxytryptophan isomers, including this compound, would utilize a C18 column. The mobile phase often consists of an aqueous buffer, such as acetate (B1210297) or phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve a mixture of tryptophan and its various catabolites. nih.govfrontiersin.org Detection is commonly achieved using UV absorbance, typically around 220 nm or 280 nm, or more selectively and sensitively using fluorescence detection. nih.govresearchgate.net

For enhanced separation of complex mixtures, two-dimensional HPLC (2D-HPLC) can be employed. This technique involves coupling two different HPLC columns, for instance, a C18 column in the first dimension and a hydrophilic interaction liquid chromatography (HILIC) column in the second, to improve the resolution of analytes. nih.gov

Table 1: Illustrative HPLC Method Parameters for Tryptophan Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | nih.gov |

| Mobile Phase | A: 0.1% Sulfuric acid in Water B: Acetonitrile | nih.gov | | Gradient | 5-50% B in 10 min | nih.gov | | Flow Rate | 1.0 mL/min | scielo.br | | Detection | UV at 220 nm | nih.gov | | Injection Volume | 10 µL | scielo.br |

Direct analysis of amino acids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. Therefore, derivatization is a mandatory step to convert the polar functional groups (amino, carboxyl, and hydroxyl) into more volatile and thermally stable derivatives. sigmaaldrich.comsigmaaldrich.com

Silylation is a widely used derivatization technique for amino acids. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnih.gov The resulting derivatives are amenable to GC separation and can be detected with high sensitivity using a mass spectrometer (GC-MS). nih.govresearchgate.net The choice of derivatization reagent and reaction conditions, such as temperature and time, needs to be optimized to ensure complete derivatization and avoid the formation of multiple derivative products for a single analyte. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Groups | Resulting Derivative | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH | Trimethylsilyl (TMS) | nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH | tert-butyldimethylsilyl (TBDMS) | sigmaaldrich.com |

The derivatized this compound can then be separated on a non-polar or semi-polar capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The temperature program of the GC oven is crucial for achieving good resolution of the derivatized analytes.

The assessment of enantiomeric purity is critical, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Chiral chromatography is the gold standard for separating enantiomers. phenomenex.com For this compound, several types of chiral stationary phases (CSPs) can be effective.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven successful in separating the enantiomers of tryptophan and its derivatives. nih.gov Another effective approach involves the use of zwitterionic CSPs based on cinchona alkaloids. nih.gov These CSPs can achieve efficient enantiomeric separations of various monosubstituted tryptophan derivatives without the need for prior derivatization. nih.gov The mobile phase for these separations typically consists of a mixture of an organic solvent like methanol and an aqueous component, often with additives such as formic acid and diethylamine (B46881) to improve peak shape and resolution. nih.gov

Table 3: Chiral Stationary Phases for the Separation of Tryptophan Derivatives

| Chiral Stationary Phase (CSP) Type | Example | Principle of Separation | Reference |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin-based | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. | nih.gov |

| Zwitterionic | Cinchona alkaloid-based | Ion-exchange and polar interactions. | nih.gov |

| Polysaccharide-based | Amylose or cellulose (B213188) derivatives | Formation of transient diastereomeric complexes through hydrogen bonding and π-π interactions. | researchgate.net |

Spectrometric Analysis for Structural Elucidation and Quantification

Spectrometric techniques provide detailed information about the molecular structure and are used for both qualitative identification and quantitative analysis of this compound.

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is a powerful tool for the analysis of this compound. mdpi.comresearchgate.netnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for tryptophan and its metabolites, as it typically produces intact protonated molecules [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. In an MS/MS experiment, the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic information about the molecule's structure. Tryptophan and its derivatives often exhibit a characteristic fragmentation involving the loss of the side chain, leading to the formation of a spiro[cyclopropane-indolium] ion. nih.gov For hydroxytryptophan isomers, key fragment ions at m/z 130.1 and 146.1 can be used to distinguish between different isomers based on their relative intensities. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This high mass accuracy is crucial for differentiating between isobaric compounds (compounds with the same nominal mass but different elemental compositions) and for confirming the identity of this compound.

Table 4: Expected MS/MS Fragmentation of 2-Hydroxytryptophan

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss | Reference |

|---|---|---|---|

| 221.08 [M+H]⁺ | 204.08 | NH₃ | researchgate.net |

| 221.08 [M+H]⁺ | 175.07 | COOH₂ | researchgate.net |

| 221.08 [M+H]⁺ | 146.06 | C₃H₅NO₂ | nih.gov |

| 221.08 [M+H]⁺ | 130.07 | C₃H₅NO₂ + NH₃ | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation and stereochemical assignment of molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to gain a comprehensive understanding of the molecular structure.

The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the indole (B1671886) ring, the α- and β-protons of the amino acid side chain, and the amino and carboxyl protons. The chemical shifts and coupling constants of these protons provide information about their chemical environment and connectivity. clockss.orgbmrb.io

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment. bmrb.iohmdb.ca

Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chirality of molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Since enantiomers (like D- and L-tryptophan derivatives) interact differently with circularly polarized light, CD spectroscopy is an ideal method for confirming the absolute configuration of this compound.

Chiral molecules produce distinct CD spectra. Enantiomers will produce spectra that are mirror images of each other; where one enantiomer shows a positive peak (a positive Cotton effect), the other will show a negative peak of equal magnitude at the same wavelength. The indole ring of the tryptophan side-chain is the primary chromophore responsible for the near-UV CD spectrum (typically 250-320 nm). The specific conformation and chiral environment of the D-amino acid will result in a characteristic CD signature that is opposite to that of its L-counterpart.

For this compound, the CD spectrum would be compared against a certified standard of the molecule or against the spectrum of its L-enantiomer. The confirmation of its "D" configuration would be based on observing the expected mirror-image relationship in the CD signals. While the exact spectrum depends on solvent and pH, the qualitative mirror-image relationship between enantiomers is a fundamental principle of the technique. researchgate.netmdpi.com

Table 1: Principles of Chirality Confirmation using CD Spectroscopy

| Parameter | Description | Relevance to this compound |

| Principle | Measures the difference in absorption between left- and right-circularly polarized light (ΔA = AL - AR). | A non-zero CD signal confirms the presence of a chiral molecule. |

| Enantiomer Behavior | Enantiomers produce equal and opposite CD signals at all wavelengths. | The spectrum of this compound will be a mirror image of 2-Hydroxy-L-tryptophan's spectrum. |

| Chromophore | The indole group of the tryptophan side chain is the key light-absorbing moiety in the near-UV range. | The electronic transitions within the indole ring, perturbed by the chiral alpha-carbon, generate the CD signal. |

| Confirmation | The experimental spectrum is matched against a known standard or its opposite enantiomer to confirm absolute stereochemistry. | A spectrum matching the standard for the D-enantiomer or being the mirror image of the L-enantiomer confirms its identity. |

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and selective approach for the detection of tryptophan and its hydroxylated metabolites. These techniques are based on the electrochemical oxidation of the indole moiety present in the this compound molecule. The presence of the electron-donating hydroxyl group on the indole ring is expected to lower the oxidation potential compared to native tryptophan, potentially enhancing selectivity. proquest.comnih.gov

Voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed. In these methods, a potential is applied to a working electrode, and the resulting current from the oxidation of the analyte is measured. The peak potential is characteristic of the analyte, and the peak current is proportional to its concentration. mdpi.com

To improve sensitivity and reduce overpotential, chemically modified electrodes are frequently used. These modifications can involve nanomaterials like graphene or metal nanoparticles (e.g., copper, cobalt) which possess excellent electrocatalytic properties and large surface areas, facilitating the electron transfer process during the oxidation of the analyte. nih.govmdpi.com While specific methods for this compound are not widely published, the principles established for tryptophan and 5-hydroxytryptophan (B29612) are directly applicable. nih.govresearchgate.net The electrochemical oxidation of tryptophan is generally an irreversible process involving two electrons and two protons. mdpi.comresearchgate.net

Table 2: Examples of Electrode Modifications for Tryptophan Detection

| Electrode Modifier | Analytical Technique | Linear Range (for Tryptophan) | Limit of Detection (LOD) (for Tryptophan) | Reference |

| Graphene | Differential Pulse Voltammetry (DPV) | 0.05 - 12 µM | 0.01 µM | rsc.org |

| Cu2O-Reduced Graphene Oxide | Square-Wave Voltammetry (SWV) | 0.02 - 20 µM | 0.01 µM | nih.gov |

| Trimetallic CuZnCo Nanoparticles | Amperometry | 5 - 230 µM | 1.1 µM | mdpi.com |

| Chiral Polyaniline & β-CD-MOF | Differential Pulse Voltammetry (DPV) | N/A (Chiral Recognition) | 6.67 µM (L-Trp) | rsc.org |

Quantitative Analysis in Complex Biological Matrices

Quantifying low concentrations of this compound in biological matrices such as plasma, serum, or urine presents significant challenges due to the complexity of the sample. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and selectivity. However, accurate quantification requires meticulous sample preparation and strategies to overcome matrix effects. nih.govmdpi.com

The primary goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, which can suppress the instrument signal and damage the analytical column, while efficiently extracting the target analyte. nih.gov For tryptophan metabolites in plasma or serum, protein precipitation is a common and effective first step. nih.govoup.combiosyn.com

This involves adding a cold organic solvent, such as methanol or acetonitrile, to the sample. The solvent disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be collected for analysis.

Table 3: General Protocol for Protein Precipitation from Plasma/Serum

| Step | Procedure | Purpose |

| 1. Sample Thawing | Thaw frozen plasma or serum samples on ice. | To prevent degradation of thermally sensitive metabolites. |

| 2. Aliquoting | Transfer a small volume (e.g., 50 µL) of the sample to a microcentrifuge tube. | Ensures precise and reproducible sample handling. |

| 3. Addition of Internal Standard | Add a solution containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d4). | To correct for sample loss during preparation and for matrix effects during analysis. |

| 4. Protein Precipitation | Add a larger volume (e.g., 200 µL) of ice-cold acetonitrile or methanol. Vortex thoroughly. | To denature and precipitate abundant proteins. |

| 5. Incubation | Incubate the mixture at a low temperature (e.g., -20°C for 30 minutes). | To ensure complete precipitation of proteins. |

| 6. Centrifugation | Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C. | To pellet the precipitated proteins and other cellular debris. |

| 7. Supernatant Collection | Carefully collect the clear supernatant, which contains the analyte and internal standard. | To separate the extracted analytes from the bulk of the matrix. |

| 8. Analysis | Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system. | For separation, detection, and quantification. |

Matrix effects are a significant challenge in quantitative analysis using LC-MS/MS, particularly with electrospray ionization (ESI). mdpi.comresearchgate.net These effects arise from co-eluting compounds from the biological matrix (e.g., salts, phospholipids, other metabolites) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov

The most effective way to compensate for matrix effects, as well as for variability in extraction recovery and instrument response, is the use of a stable isotope-labeled (SIL) internal standard (IS). sepscience.comnih.gov An ideal IS for this compound would be a deuterated or 13C-labeled version of the molecule (e.g., this compound-d4 or 13C6).

This SIL IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency. Because it co-elutes with the analyte, it experiences the exact same matrix effects. nih.gov Quantification is based on the ratio of the peak area of the analyte to the peak area of the known concentration of the IS. This ratio remains constant even if both signals are suppressed or enhanced, ensuring high accuracy and precision. rsc.org

Table 4: Assessment of Matrix Effect using an Internal Standard

| Scenario | Analyte Signal | IS Signal | Analyte/IS Ratio | Conclusion |

| No Matrix Effect | 100,000 | 50,000 | 2.0 | Accurate quantification. |

| Ion Suppression (50%) | 50,000 | 25,000 | 2.0 | Accurate quantification; the ratio corrects for the signal loss. |

| Ion Enhancement (20%) | 120,000 | 60,000 | 2.0 | Accurate quantification; the ratio corrects for the signal gain. |

Biological and Ecological Functions of this compound: An Overview

The significant body of research on tryptophan and its derivatives primarily focuses on L-tryptophan, the proteinogenic amino acid, and to a lesser extent, on D-tryptophan and other hydroxylated forms such as 5-hydroxytryptophan. These compounds are known to play crucial roles in a wide array of biological processes. For instance, D-tryptophan has been shown to influence biofilm formation in various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govias.ac.in Tryptophan, in general, is a precursor to a vast number of microbial and host-derived metabolites, including indoles, serotonin (B10506), and kynurenine (B1673888), which are critical for microbial communication, host-microbe interactions, and immune modulation. nih.govnih.govnih.gov

Metabolic pathways involving tryptophan are well-documented, with the kynurenine and serotonin pathways being the major routes of its catabolism in host cells, while microbial metabolism can lead to a diverse array of indole derivatives. researchgate.netnih.govnih.gov These pathways are integral to cellular function and inter-organismal signaling.

However, specific studies detailing the modulation of microbial community structure, influence on bacterial growth and biofilm formation, or involvement in cell wall homeostasis and spore germination by this compound could not be located. Similarly, its role as a precursor to secondary metabolites or its involvement in pathways beyond canonical tryptophan catabolism remains uncharacterized in the available scientific literature.

Therefore, a detailed article structured around the requested outline for this compound cannot be generated at this time due to the absence of specific research data on this compound. Further investigation and dedicated research would be necessary to elucidate the potential biological and ecological significance of this compound.

Biological and Ecological Functions of 2 Hydroxy D Tryptophan

Ecological Significance and Environmental Biotransformation

Specific information on the ecological significance or the environmental biotransformation of 2-Hydroxy-D-tryptophan is absent from the scientific literature. Research on the ecological roles of tryptophan derivatives has shown that D-tryptophan is synthesized by various microbes and may have functions such as inhibiting the formation of bacterial biofilms frontiersin.org. The metabolism of tryptophan by microbial communities in environments like the soil and the gut is a significant area of study, leading to the production of numerous bioactive indole (B1671886) derivatives that influence host physiology and ecosystem dynamics nih.govmdpi.com. However, this compound has not been identified as a natural product or intermediate in these microbial pathways. Its formation has been noted only under artificial, non-biological conditions, such as the gamma-irradiation of food products, a process that can generate various hydroxytryptophan isomers nih.gov.

Biotechnological Production and Metabolic Engineering of 2 Hydroxy D Tryptophan

Strain Engineering for Enhanced Biosynthesis

The foundational step in producing 2-Hydroxy-D-tryptophan is the development of a robust microbial chassis capable of directing a significant portion of its central carbon metabolism towards the synthesis of the precursor, L-tryptophan. This involves extensive genetic modifications to enhance precursor supply, deregulate native metabolic controls, and introduce the novel enzymatic functions required for hydroxylation and stereochemical conversion.

Genetic Modifications of Core Biosynthetic Pathways (e.g., shikimate pathway, tryptophan branch)

The biosynthesis of L-tryptophan begins with the shikimate pathway, which converts the central metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids. youtube.comnih.gov From chorismate, the tryptophan branch pathway leads to the final product. mdpi.com To create an L-tryptophan overproducing strain, several key modifications are required.

Deregulation of Feedback Inhibition: The first committed step in the aromatic amino acid pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which is subject to strong feedback inhibition by aromatic amino acids. nih.gov Similarly, the entry point into the tryptophan branch, anthranilate synthase (encoded by trpE and trpD), is inhibited by L-tryptophan. mdpi.com Replacing the native enzymes with feedback-resistant (fbr) variants (e.g., AroGfbr, TrpEfbr) is a critical strategy to ensure continuous flux through the pathway even at high product concentrations. mdpi.com

Blocking Competing Pathways: To channel the flux from chorismate exclusively towards tryptophan, competing pathways for phenylalanine and tyrosine synthesis must be blocked. This is typically achieved by deleting the genes encoding chorismate mutase/prephenate dehydratase (pheA) and chorismate mutase/prephenate dehydrogenase (tyrA). researchgate.net

Eliminating Degradation: E. coli possesses an enzyme, tryptophanase (encoded by tnaA), that degrades tryptophan to indole (B1671886), pyruvate, and ammonia (B1221849). mdpi.com Deleting tnaA is essential to prevent the loss of the target precursor. mdpi.comresearchgate.net

De-repression of the Tryptophan Operon: The expression of the tryptophan biosynthetic genes (trpLEDCBA) is controlled by the tryptophan repressor, TrpR. In the presence of tryptophan, TrpR binds to the operator region and shuts down transcription. Deleting the trpR gene removes this layer of regulation, leading to constitutive expression of the pathway enzymes. researchgate.net

| Gene(s) | Enzyme/Regulator | Modification Strategy | Rationale |

|---|---|---|---|

| aroG, aroF, aroH | DAHP Synthase Isozymes | Overexpress feedback-resistant (fbr) variant (e.g., aroGfbr) | Eliminates feedback inhibition by aromatic amino acids, increasing carbon flux into the shikimate pathway. nih.gov |

| trpE | Anthranilate Synthase | Introduce feedback-resistant (fbr) mutation | Prevents feedback inhibition by L-tryptophan, the final product of the pathway. mdpi.com |

| pheA, tyrA | Chorismate Mutase | Deletion | Blocks competing pathways to phenylalanine and tyrosine, funneling chorismate towards tryptophan synthesis. researchgate.net |

| tnaA | Tryptophanase | Deletion | Prevents the degradation of the L-tryptophan precursor. mdpi.com |

| trpR | Tryptophan Repressor | Deletion | Relieves transcriptional repression of the tryptophan operon, allowing for constitutive high-level expression. researchgate.net |

Overexpression of Key Enzymes for Hydroxylation and D-Amino Acid Synthesis

With a high-flux L-tryptophan backbone established, the next step is to introduce the enzymatic machinery for C2-hydroxylation and conversion to the D-enantiomer.

Enzyme for 2-Hydroxylation: No native tryptophan 2-hydroxylase is known. Tryptophan hydroxylases (TPH) that synthesize 5-HTP act at the C5 position of the indole ring. wikipedia.orgnih.gov Therefore, a suitable enzyme must be discovered or engineered. A promising strategy is the directed evolution of a promiscuous monooxygenase. For instance, 2-hydroxybiphenyl 3-monooxygenase from Pseudomonas azelaica has been successfully evolved to hydroxylate the pyrrole (B145914) ring of indole. nih.gov A similar approach, using rational design and high-throughput screening, could be applied to evolve a monooxygenase or dioxygenase to specifically hydroxylate L-tryptophan at the C2 position. The expression of such an enzyme in E. coli would likely require a cofactor regeneration system, similar to the tetrahydrobiopterin (B1682763) (BH4) synthesis and recycling pathways needed for TPH activity in 5-HTP production. researchgate.netfrontiersin.org

Enzymes for D-Amino Acid Synthesis: Two primary enzymatic routes can be envisioned for producing the D-stereoisomer.

Racemization: An amino acid racemase can be used to interconvert L- and D-enantiomers. A broad-specificity amino acid racemase from Pseudomonas putida has been engineered to exhibit significantly increased activity towards L-tryptophan, making it an excellent candidate for converting either L-tryptophan (before hydroxylation) or 2-hydroxy-L-tryptophan (after hydroxylation) into a racemic mixture. nih.gov

Stereoinversion/Transamination: A more direct route involves the use of a D-amino acid aminotransferase (DAAT). These pyridoxal (B1214274) phosphate-dependent enzymes catalyze the synthesis of D-amino acids from their corresponding α-keto acids. wikipedia.org This would require a preceding enzymatic step to convert 2-hydroxy-L-tryptophan to its keto-acid, 2-hydroxy-indole-3-pyruvic acid, followed by the DAAT-catalyzed transamination to yield this compound specifically. Multi-enzyme cascade systems combining L-amino acid deaminases and D-aminotransferases have been successfully used to synthesize various D-tryptophan derivatives. nih.gov

| Enzymatic Step | Enzyme Class | Example Source Organism | Rationale and Strategy |

|---|---|---|---|

| C2-Hydroxylation | Monooxygenase / Dioxygenase | Pseudomonas azelaica (Engineered) | Directed evolution of a promiscuous hydroxylase to achieve regioselectivity for the C2 position of the tryptophan indole ring. nih.gov Requires co-expression of cofactor regeneration systems. |

| D-Isomer Formation (Racemization) | Amino Acid Racemase | Pseudomonas putida (Engineered) | Overexpression of a racemase with high activity for tryptophan to convert the L-isomer to a DL-racemic mixture. nih.gov |

| D-Isomer Formation (Transamination) | D-Amino Acid Aminotransferase (DAAT) | Bacillus sp. | Stereoselective synthesis from the corresponding α-keto acid, enabling direct production of the D-enantiomer. wikipedia.orgnih.gov |

Strategies for Improving Precursor Supply and Carbon Flux

Maximizing the final product titer depends on efficiently channeling carbon from the primary source (e.g., glucose) into the biosynthetic pathway.

Enhancing PEP and E4P Pools: The availability of the initial precursors, PEP and E4P, is often a major bottleneck. The PEP-dependent phosphotransferase system (PTS) for glucose uptake consumes one molecule of PEP for each molecule of glucose imported. Deactivating the PTS and replacing it with an ATP-dependent transporter and glucokinase can conserve the PEP pool for biosynthesis. Additionally, overexpressing transketolase (tktA), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, can increase the supply of E4P. mdpi.com

Increasing Serine Availability: The final step in tryptophan synthesis, catalyzed by tryptophan synthase, condenses indole-3-glycerol phosphate with L-serine. youtube.com To prevent serine from becoming limiting, overexpression of the key enzyme in its synthesis pathway, 3-phosphoglycerate (B1209933) dehydrogenase (serA), has been shown to boost tryptophan production. mdpi.com

Reducing Acetate (B1210297) Formation: Under high glucose conditions, E. coli often diverts excess carbon to acetate, a phenomenon known as overflow metabolism. Acetate accumulation is toxic and represents a loss of carbon. Deleting genes involved in acetate production, such as pta (phosphate acetyltransferase), can redirect this carbon flux back towards biomass and product formation. mdpi.comacs.org

Fermentation Process Optimization

While strain engineering provides the genetic potential for high-level production, realizing this potential requires careful optimization of the fermentation process to support high-density cell growth and maintain robust metabolic activity.

Media Composition and Nutrient Supplementation

The composition of the fermentation medium is critical for providing the necessary building blocks and energy for both cell growth and product synthesis.

Carbon and Nitrogen Sources: Glucose is the most common carbon source, while ammonium (B1175870) salts (e.g., (NH₄)₂SO₄) serve as the primary inorganic nitrogen source. wikipedia.org Organic nitrogen sources, such as yeast extract or casein hydrolysate, provide essential amino acids, vitamins, and growth factors, which are particularly important in the initial growth phase. nih.govnih.gov

Phosphate and Minerals: Phosphate is crucial for energy metabolism (ATP), nucleic acid synthesis, and as a component of key metabolic intermediates. nih.gov Its concentration must be carefully controlled, as excess phosphate can lead to metabolic overflow. nih.gov A balanced supply of trace minerals (e.g., Fe²⁺, Mg²⁺) is also essential, as they serve as cofactors for many biosynthetic enzymes.

Precursor Supplementation: In some strategies, feeding precursors like anthranilate or indole can bypass early pathway bottlenecks and increase the final product titer, although this adds to the process cost. mdpi.com

| Component | Example Substance | Typical Concentration Range | Function |

|---|---|---|---|

| Carbon Source | Glucose | 20-40 g/L (initial), fed-batch | Primary source of carbon and energy. nih.gov |

| Nitrogen Source (Inorganic) | (NH₄)₂SO₄ | 2-10 g/L | Provides nitrogen for amino acids, nucleotides. wikipedia.org |

| Nitrogen Source (Organic) | Yeast Extract, Casein Hydrolysate | 5-20 g/L | Provides growth factors, vitamins, and amino acids. nih.gov |

| Phosphate Source | KH₂PO₄, K₂HPO₄ | 1-5 g/L | Essential for energy metabolism and as a buffer. nih.gov |

| Trace Minerals | FeSO₄, MgSO₄, MnSO₄ | mg/L - µg/L range | Enzyme cofactors. wikipedia.org |

Bioreactor Design and Cultivation Parameters

Industrial production of amino acids is typically carried out in fed-batch bioreactors, which allow for high cell densities and prolonged production phases.

Fed-Batch Strategy: A fed-batch process involves the controlled feeding of a concentrated nutrient solution (primarily the carbon source) after an initial batch growth phase. This strategy allows for precise control of the cell growth rate and prevents the accumulation of inhibitory byproducts like acetate that result from high substrate concentrations. mdpi.comnih.gov

Control of Cultivation Parameters:

pH: The pH is typically controlled between 6.5 and 7.2 by the automated addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH), with the latter also serving as a nitrogen source.

Temperature: The optimal temperature for growth and production in E. coli is generally maintained between 33°C and 37°C. wikipedia.org

Dissolved Oxygen (DO): Maintaining a sufficient supply of dissolved oxygen is critical for aerobic metabolism and is a major challenge in high-density cultures. DO levels are typically controlled above 20-30% of air saturation by adjusting agitation speed and airflow rate. nih.govwikipedia.org High DO levels can boost flux through the pentose phosphate pathway, increasing the supply of the precursor E4P. wikipedia.org

Development of Cell-Free Biocatalytic Systems

Cell-free biocatalytic systems represent a promising frontier for the synthesis of non-canonical amino acids like this compound. These systems utilize enzymes outside of a living cell, which allows for greater control over reaction conditions and circumvents issues of substrate transport and cellular toxicity.

A theoretical cell-free system for this compound could be designed to include:

A D-tryptophan precursor.

A highly specific hydroxylase or monooxygenase capable of acting on the C2 position of the indole ring of D-tryptophan.

Necessary cofactors and a regeneration system to ensure sustained enzyme activity.

The primary challenge in developing such a system is the identification or engineering of an enzyme with the desired regio- and stereoselectivity. While enzymes such as tryptophan 2-monooxygenase are known to act on the 2-position of L-tryptophan, their activity on the D-enantiomer and their ability to produce a hydroxylated product instead of indole-3-acetamide (B105759) would need to be investigated and likely engineered.

Table 1: Potential Enzymatic Components for a Cell-Free System for this compound Synthesis

| Enzyme Class | Potential Function | Key Considerations |

| Hydroxylase/Monooxygenase | Catalyze the hydroxylation of D-tryptophan at the C2 position. | Identification or engineering of an enzyme with the required regio- and stereoselectivity. |

| Cofactor Regeneration Enzymes | Regenerate cofactors (e.g., NADH, NADPH) required by the hydroxylase. | Compatibility with the primary reaction conditions and cost-effectiveness. |

| D-Amino Acid Dehydrogenase | Potential for synthesis of the D-tryptophan precursor from a keto-acid. | Substrate specificity and reaction equilibrium. |

Downstream Processing and Purification Methodologies

The purification of this compound from a biocatalytic reaction mixture would likely involve a multi-step process to separate it from the starting materials, byproducts, and enzymes. Standard techniques for the purification of amino acids and their derivatives would be applicable.

Initial separation could involve the removal of enzymes and larger proteins through ultrafiltration . Subsequent purification steps would focus on separating this compound from other small molecules. Chromatographic techniques would be central to this process.

Ion-exchange chromatography could be employed to separate the target compound based on its charge.

Reversed-phase chromatography would separate molecules based on their hydrophobicity. The introduction of a hydroxyl group would alter the polarity of D-tryptophan, enabling chromatographic separation.

Chiral chromatography might be necessary to separate any remaining L-enantiomer or other stereoisomers, ensuring high enantiomeric purity of the final product.

Following chromatographic purification, crystallization would be a final step to obtain a highly pure, solid product. The choice of solvent and crystallization conditions would need to be empirically determined.

Industrial Relevance and Scalability Considerations

The industrial relevance of this compound is not yet established due to the lack of research into its properties and potential applications. As a non-canonical amino acid, its primary value would likely be as a building block in the synthesis of specialty chemicals, pharmaceuticals, or peptidomimetics.

For any potential industrial-scale production, several factors would need to be considered:

Titer, Yield, and Productivity: The efficiency of the biocatalytic process would be paramount. High titers (concentration of product), yields (conversion of substrate to product), and productivity (rate of production) would be necessary for economic viability.

Enzyme Stability and Reusability: For a cost-effective process, the enzymes used in a cell-free system would need to be stable under operational conditions and ideally be reusable.

Scalability of Downstream Processing: The purification methods would need to be scalable from the laboratory to an industrial setting without a significant loss in efficiency or purity.

Regulatory Approval: If intended for pharmaceutical or food-related applications, a comprehensive regulatory approval process would be required.

Table 2: Key Parameters for Industrial Scalability of this compound Production

| Parameter | Description | Target for Industrial Viability |

| Titer | Final concentration of this compound in the reaction mixture. | High (g/L scale) |

| Yield | Molar conversion of the precursor to this compound. | >90% |

| Productivity | Amount of product generated per unit of time (e.g., g/L/h). | High, to minimize reactor volume and operational time. |

| Downstream Efficiency | Recovery of pure product from the reaction mixture. | High, with minimal product loss. |

| Process Robustness | Consistency and reliability of the production process at scale. | High, with minimal batch-to-batch variability. |

Future Research Directions and Open Questions

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthetic origin of 2-Hydroxy-D-tryptophan is presently unknown. A primary research goal is to discover the enzymes and metabolic pathways responsible for its formation. In humans and other mammals, tryptophan hydroxylase (TPH) is the well-characterized enzyme that adds a hydroxyl group to the 5-position of L-tryptophan to initiate serotonin (B10506) synthesis. wikipedia.orgnih.govnih.gov However, enzymes that specifically hydroxylate the 2-position of a D-tryptophan substrate have not been identified.

Future research should focus on: